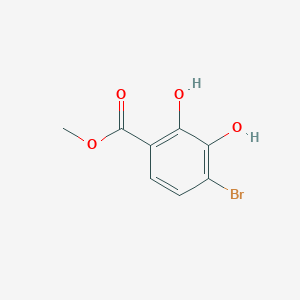

Methyl 2,3-dihydroxy-4-bromobenzoate

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

methyl 4-bromo-2,3-dihydroxybenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrO4/c1-13-8(12)4-2-3-5(9)7(11)6(4)10/h2-3,10-11H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZXVQPAZMATCRP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C(=C(C=C1)Br)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Methyl 2,3 Dihydroxy 4 Bromobenzoate and Structural Analogs

Strategies for Regioselective Functionalization of the Benzoate (B1203000) Ring

This approach builds the molecule by sequentially adding the required functional groups onto a benzoic acid or benzoate ring system. Success hinges on achieving high regioselectivity at each step to ensure the correct substitution pattern of the final product.

A critical step in the synthesis is the creation of the catechol (2,3-dihydroxy) moiety. Introducing two hydroxyl groups in an ortho relationship on a benzoic acid scaffold can be accomplished through several methods.

Chemoenzymatic Synthesis : One powerful method involves the use of dioxygenase enzymes. Microbial organisms can perform dearomatizing dihydroxylation of aromatic molecules. researchgate.net For instance, specific mutant strains of bacteria can mediate the ipso,ortho-dihydroxylation of benzoic acid, yielding a homochiral cyclohexadiene-diol that can be subsequently rearomatized to form the catechol structure. researchgate.net This biocatalytic approach offers high stereoselectivity and is often conducted under mild, environmentally benign conditions. researchgate.net

Metal-Catalyzed Hydroxylation : Chemical methods often employ transition metal catalysts. Non-heme iron complexes, in particular, have been shown to catalyze the ortho-hydroxylation of benzoic acids using hydrogen peroxide as the oxidant. rsc.orgnih.gov This reaction mimics the function of certain iron-containing enzymes and can achieve good yields under mild conditions. rsc.org The mechanism involves the formation of a highly reactive iron-oxo species that performs the electrophilic attack on the aromatic ring.

| Method | Reagents/Catalyst | Key Features |

| Chemoenzymatic Dihydroxylation | Arene Dioxygenase Enzymes | High stereoselectivity; produces versatile chiral intermediates. researchgate.net |

| Iron-Assisted Hydroxylation | Fe(II)(BPMEN)(CH3CN)22 / H2O2 | Good yields under mild conditions; biomimetic approach. rsc.orgnih.gov |

Once a 2,3-dihydroxybenzoic acid precursor is obtained, the next challenge is the regioselective introduction of a bromine atom at the C4 position. The two hydroxyl groups are strong activating, ortho,para-directing groups, which complicates selective bromination.

The 2-hydroxyl group directs incoming electrophiles to the C4 and C6 positions, while the 3-hydroxyl group directs to the C5 position (and C1, which is occupied by the carboxyl group). The combined activating effect makes the C4 and C6 positions the most likely sites for electrophilic substitution. Achieving selectivity for the C4 position requires careful control of reaction conditions.

Common brominating agents include molecular bromine (Br₂) and N-Bromosuccinimide (NBS). The choice of solvent can significantly influence regioselectivity; for instance, polar solvents can stabilize charged intermediates, affecting the substitution pattern. For electron-rich phenols, dimethylformamide (DMF) has been noted to favor high para-selectivity.

| Brominating Agent | Typical Solvent | Controlling Factors | Potential Outcome |

| N-Bromosuccinimide (NBS) | Acetonitrile (B52724), DMF | Temperature, Catalyst (acidic) | Can provide better selectivity over Br₂ due to slower Br⁺ release. |

| Bromine (Br₂) | Acetic Acid, Dioxane | Stoichiometry, Temperature | Prone to over-bromination if not carefully controlled. orgsyn.org |

The final step in this synthetic sequence is the conversion of the carboxylic acid group to a methyl ester. This is typically achieved through acid-catalyzed esterification, often referred to as Fischer esterification.

The reaction involves heating the substituted benzoic acid in an excess of methanol (B129727), which serves as both the reactant and the solvent, with a catalytic amount of a strong acid. pbworks.com Concentrated sulfuric acid is a common catalyst, but solid acid catalysts like zirconium/titanium oxides are also effective and offer the advantage of easier separation and recyclability. researchgate.netmdpi.com The mechanism proceeds by protonation of the carbonyl oxygen of the carboxylic acid, which enhances its electrophilicity, followed by nucleophilic attack by methanol. pbworks.com To drive the equilibrium towards the product ester, it is common to use a large excess of methanol or to remove the water formed during the reaction. youtube.com

| Catalyst | Reagents | Typical Conditions | Yield (%) |

| Sulfuric Acid (H₂SO₄) | Benzoic acid, Methanol | Reflux, 4-5 hours | ~70-90% youtube.comprepchem.com |

| Zirconium/Titanium Solid Acid | Benzoic acid, Methanol | Reflux | >90% mdpi.com |

| Thionyl Chloride (SOCl₂) | Benzoic acid, Methanol | 55°C, overnight | ~100% chemicalbook.com |

Multistep Synthesis from Advanced Precursors

An alternative to sequential functionalization is to start with precursors that already contain some of the desired substituents. This approach can reduce the number of steps but may require more complex starting materials or functional group interconversions.

Syntheses can commence from commercially available or readily prepared substituted dihydroxybenzoic acids. For example, a synthesis starting from 3,5-dihydroxybenzoic acid would first involve regioselective bromination at the C4 position, which is activated by both hydroxyl groups, to yield 3,5-dihydroxy-4-bromobenzoic acid. google.com However, the subsequent conversion of this intermediate to the target methyl 2,3-dihydroxy-4-bromobenzoate is non-trivial. It would require a complex series of reactions to rearrange the hydroxyl groups from the 3,5-positions to the 2,3-positions, a process that is not synthetically straightforward and highlights the challenges of using precursors with incorrect substitution patterns.

To achieve high regioselectivity, especially in complex molecules, chemists often employ protecting group strategies. In the context of synthesizing this compound, the vicinal diol (catechol) moiety is highly reactive and prone to oxidation, and its strong activating effect can lead to undesired side reactions during bromination.

A plausible synthetic pathway would involve:

Protection : The 2,3-dihydroxy groups of a suitable precursor are protected. For catechols, common protecting groups include acetonides (formed with acetone) or methylene (B1212753) ethers (formed with dichloromethane (B109758) or diiodomethane). These protecting groups temporarily mask the hydroxyls, reducing their activating influence and preventing oxidation.

Functionalization : With the diol protected, other transformations, such as regioselective bromination or modification of other ring substituents, can be carried out with greater control. For instance, protecting the hydroxyls as methoxy (B1213986) ethers can moderate their activating strength and influence the regioselectivity of a subsequent bromination step.

Deprotection : Following the successful functionalization of the ring, the protecting group is removed under specific conditions (e.g., acid hydrolysis for an acetonide) to reveal the free hydroxyl groups and yield the final target molecule.

Exploration of Copper-Catalyzed Condensation Reactions for Related Aromatic Systems

Copper-catalyzed condensation reactions, particularly the Ullmann condensation, represent a powerful and well-established method for the formation of carbon-oxygen (C-O), carbon-nitrogen (C-N), and carbon-carbon (C-C) bonds. beilstein-journals.org These reactions are instrumental in the synthesis of complex aromatic systems, including structural analogs of this compound.

The classic Ullmann condensation involves the coupling of an aryl halide with an alcohol, amine, or thiol in the presence of a stoichiometric or catalytic amount of copper, often at elevated temperatures. beilstein-journals.org Traditional protocols frequently required harsh reaction conditions, including high-boiling polar solvents like N-methylpyrrolidone (NMP), nitrobenzene, or dimethylformamide (DMF), and temperatures often exceeding 210°C. beilstein-journals.org The reactivity of the aryl halide is a critical factor, with aryl iodides being more reactive than aryl bromides, which are in turn more reactive than aryl chlorides. Electron-withdrawing groups on the aryl halide can accelerate the reaction. beilstein-journals.org

Modern advancements in copper catalysis have led to the development of milder and more efficient protocols. The use of soluble copper catalysts supported by various ligands, such as diamines and acetylacetonates, has significantly improved the scope and applicability of Ullmann-type reactions. beilstein-journals.org Furthermore, the emergence of copper nanoparticles as catalysts has enabled some O-arylation reactions to proceed under significantly milder conditions, with temperatures as low as 50-60°C in solvents like acetonitrile. researchgate.net

In the context of synthesizing analogs of this compound, the Ullmann condensation can be envisioned for the formation of aryloxy ether linkages. For instance, a dihydroxybromobenzoate could potentially be coupled with another aryl halide to introduce a substituted phenoxy group. The presence of the hydroxyl groups on the benzoate ring can influence the reaction's regioselectivity and efficiency, potentially requiring careful optimization of reaction conditions, including the choice of base, copper source, and ligands.

A representative dataset for copper-catalyzed O-arylation of phenols with aryl bromides is presented below, illustrating the typical scope and yields of such transformations. While not specific to this compound, this data provides a valuable reference for the potential application of this methodology to related systems.

| Aryl Bromide | Phenol (B47542) | Catalyst/Ligand | Base | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|---|---|

| 4-Bromotoluene | Phenol | CuI/Phenanthroline | Cs2CO3 | Toluene | 110 | 85 |

| 4-Bromanisole | 4-Methoxyphenol | Cu2O/DMEDA | K3PO4 | Dioxane | 100 | 92 |

| 1-Bromo-4-nitrobenzene | Phenol | Cu(acac)2/None | K2CO3 | DMF | 130 | 78 |

| 2-Bromopyridine | 2-Naphthol | CuI/L-proline | K2CO3 | DMSO | 90 | 88 |

Advanced Synthetic Approaches and Chemodivergence

The quest for more efficient and versatile synthetic routes to complex molecules has driven the development of advanced strategies that often combine multiple reaction steps into a single operation or allow for the selective synthesis of different products from a common starting material.

Base-Mediated Cascade Reactions in Dihydroxy-Containing Systems

Base-mediated cascade reactions offer an elegant and atom-economical approach to the synthesis of complex molecular architectures. These reactions involve a sequence of intramolecular or intermolecular transformations that are triggered by a single basic reagent, leading to the formation of multiple new bonds in a single synthetic operation. The presence of multiple functional groups, such as the hydroxyl and carboxylate moieties in dihydroxy-containing systems, can be strategically exploited to direct these cascades.

While specific examples of base-mediated cascade reactions for the direct synthesis of this compound are not prevalent in the literature, the principles can be applied to the construction of related heterocyclic systems. For instance, a suitably substituted dihydroxybenzoate derivative could undergo an intramolecular cyclization cascade initiated by deprotonation of a phenolic hydroxyl group. This could lead to the formation of benzofurans, benzopyrans, or other heterocyclic structures, depending on the nature of the other functional groups present in the molecule.

A hypothetical example of a base-mediated cascade reaction involving a dihydroxy-containing system is the synthesis of a substituted benzofuran. A precursor molecule containing a phenolic hydroxyl group and a suitably positioned leaving group on an adjacent side chain could, upon treatment with a base, undergo intramolecular Williamson ether synthesis to form the furan (B31954) ring.

Cross-Coupling Reactions Involving Halogenated Benzoate Moieties

Palladium-catalyzed cross-coupling reactions have revolutionized organic synthesis, providing powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance. researchgate.net Halogenated benzoate moieties, such as the bromo-substituent in this compound, are excellent handles for engaging in a variety of cross-coupling reactions, including the Suzuki-Miyaura, Heck, and Sonogashira couplings. ycdehongchem.com

Suzuki-Miyaura Coupling: This reaction involves the coupling of an organoboron compound (typically a boronic acid or ester) with an organohalide in the presence of a palladium catalyst and a base. libretexts.org For a halogenated benzoate, this would allow for the introduction of a wide range of aryl, heteroaryl, vinyl, or alkyl groups at the position of the halogen. The presence of the dihydroxy and ester functionalities would need to be considered, as they could potentially interfere with the reaction, although the Suzuki-Miyaura coupling is known for its broad functional group compatibility. nih.gov

Heck Reaction: The Heck reaction couples an aryl or vinyl halide with an alkene to form a new carbon-carbon bond. wikipedia.org This would enable the introduction of a substituted vinyl group onto the aromatic ring of a halogenated dihydroxybenzoate. The regioselectivity and stereoselectivity of the Heck reaction are often well-controlled.

Sonogashira Coupling: This reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by a combination of palladium and copper complexes. wikipedia.org This methodology would allow for the introduction of an alkynyl group onto the halogenated benzoate scaffold, providing a versatile synthetic intermediate for further transformations.

The choice of catalyst, ligands, base, and solvent is crucial for the success of these cross-coupling reactions, and the specific conditions would need to be optimized for substrates containing multiple functional groups like this compound. The following table provides a general overview of the conditions for these three key cross-coupling reactions involving aryl bromides.

| Reaction | Coupling Partner | Typical Catalyst | Typical Base | Typical Solvent |

|---|---|---|---|---|

| Suzuki-Miyaura | Boronic Acid/Ester | Pd(PPh3)4, Pd(OAc)2/Ligand | Na2CO3, K3PO4, Cs2CO3 | Toluene, Dioxane, DMF |

| Heck | Alkene | Pd(OAc)2, PdCl2(PPh3)2 | Et3N, K2CO3 | DMF, Acetonitrile |

| Sonogashira | Terminal Alkyne | PdCl2(PPh3)2/CuI | Et3N, Piperidine | THF, DMF |

Advanced Spectroscopic and Crystallographic Characterization of Methyl 2,3 Dihydroxy 4 Bromobenzoate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

No published experimental ¹H NMR or ¹³C NMR data for Methyl 2,3-dihydroxy-4-bromobenzoate is available.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

Specific chemical shifts, coupling constants, and signal multiplicities for the aromatic protons, hydroxyl protons, and methyl protons of this compound are not documented in available literature.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

The characteristic chemical shifts for the carbonyl, aromatic, and methyl carbons of this compound have not been experimentally reported.

High-Resolution Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination

While the exact mass of this compound can be calculated based on its molecular formula (C₈H₇BrO₄), experimentally determined high-resolution mass spectrometry data, including the molecular ion peak and characteristic fragmentation patterns, are not available in the public domain.

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

An experimental IR spectrum for this compound, which would detail the vibrational frequencies for its hydroxyl (O-H), carbonyl (C=O), carbon-bromine (C-Br), and other functional groups, has not been published.

Single Crystal X-ray Diffraction Analysis for Solid-State Molecular and Supramolecular Structure

There are no published reports on the successful crystallization of this compound. Consequently, data from single-crystal X-ray diffraction analysis is unavailable.

Elucidation of Molecular Geometry and Conformation

Without crystallographic data, a definitive, experimentally-verified description of the solid-state molecular geometry, bond lengths, bond angles, and supramolecular packing of this compound cannot be provided.

Analysis of Crystal Packing and Intermolecular Interactions

A detailed analysis of the crystal packing and intermolecular interactions of this compound is not available in the public domain. While crystallographic studies have been conducted on structurally related compounds, specific data regarding the crystal structure of this compound, including its unit cell parameters, space group, and the specific geometries of its intermolecular interactions, remain unpublished.

For related compounds, such as Methyl 4-bromobenzoate (B14158574) and Methyl 2-hydroxy-4-iodobenzoate, crystal structure analyses have revealed the presence of various non-covalent interactions that dictate their solid-state architecture. researchgate.netresearchgate.netnih.gov These interactions typically include hydrogen bonds, halogen bonds, and π-π stacking interactions.

In the case of Methyl 4-bromobenzoate, the crystal packing is characterized by a short Br⋯O interaction of 3.047 (3) Å. researchgate.net For Methyl 2-hydroxy-4-iodobenzoate, the structure is layered and displays both intermolecular and intramolecular hydrogen bonding originating from the same hydroxyl group. researchgate.netnih.gov Specifically, intermolecular hydrogen bonds form between the hydroxyl group of one molecule and the carbonyl oxygen of an adjacent molecule, resulting in centrosymmetric dimers. nih.gov

Similarly, studies on other substituted benzoates, like Methyl 4-hydroxy-3-nitrobenzoate, show extensive networks of hydrogen bonding and π-stacking interactions that link the molecules into infinite sheets. researchgate.net

While these examples from related molecules provide a general understanding of the types of intermolecular forces that could be present in the crystal structure of this compound, a definitive analysis requires experimental crystallographic data for the compound itself. Without such data, a detailed and accurate description of its crystal packing, including specific bond distances and angles for its halogen bonds, hydrogen bonds, and π-π interactions, cannot be provided.

Computational and Theoretical Investigations of Methyl 2,3 Dihydroxy 4 Bromobenzoate

Density Functional Theory (DFT) Studies for Electronic and Molecular Structure

Density Functional Theory (DFT) is a cornerstone of computational chemistry used to investigate the electronic properties of molecules. By calculating the electron density, DFT can predict a molecule's geometry, energy, and reactivity. Methods like B3LYP with basis sets such as 6-311G are commonly employed for accurate predictions of molecular structures and thermochemical properties.

Analysis of Frontier Molecular Orbitals (HOMO-LUMO Energy Gap) and Chemical Reactivity

Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons.

The HOMO-LUMO energy gap (ΔE) is a significant indicator of molecular stability and reactivity. A smaller energy gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. For example, in studies of various organic compounds, a lower band gap value is often correlated with higher pharmaceutical activity. DFT calculations are used to determine the energies of these orbitals and predict the molecule's kinetic stability and chemical reactivity.

Interactive Data Table: Representative HOMO-LUMO Energy Data for a Substituted Phenol (B47542) Derivative

| Parameter | Energy (eV) |

| EHOMO | -6.5 |

| ELUMO | -1.5 |

| Energy Gap (ΔE) | 5.0 |

| Note: This data is representative and not specific to Methyl 2,3-dihydroxy-4-bromobenzoate. |

Mapping of Molecular Electrostatic Potential (MEP) for Reactive Sites

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites. The MEP surface displays regions of varying electron density, typically color-coded to indicate electrostatic potential.

Red Regions: Indicate areas of high electron density (negative potential), which are susceptible to electrophilic attack.

Blue Regions: Indicate areas of low electron density (positive potential), which are prone to nucleophilic attack.

Green Regions: Represent neutral or zero potential areas.

By analyzing the MEP map, researchers can identify likely sites for hydrogen bonding and other intermolecular interactions. For phenolic compounds, the oxygen atoms of the hydroxyl groups typically appear as regions of negative potential, making them key sites for interaction.

Geometry Optimization and Conformational Analysis

Geometry optimization is a computational process used to find the most stable three-dimensional arrangement of atoms in a molecule—the structure with the lowest energy. Using DFT methods, researchers can calculate bond lengths, bond angles, and dihedral angles that correspond to the molecule's ground state conformation. These optimized geometries are crucial for the accuracy of all other computational predictions.

Conformational analysis explores the different spatial arrangements (conformers) of a molecule and their relative energies. For a molecule with rotatable bonds, such as the ester and hydroxyl groups on a benzene (B151609) ring, multiple low-energy conformations may exist. Identifying the most stable conformer is essential for understanding its biological activity and interactions.

Molecular Docking and Dynamics Simulations in the Context of Ligand-Target Interactions

Molecular docking is a computational technique that predicts how a small molecule (ligand) binds to a macromolecular target, such as a protein or enzyme. This method is fundamental in drug discovery for screening potential drug candidates and understanding their mechanism of action.

The process involves placing the ligand in the binding site of the target and evaluating the binding affinity using a scoring function, often expressed in kcal/mol. A more negative score typically indicates a more favorable binding interaction. Analysis of the docked pose reveals key interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and the protein's amino acid residues. Following docking, molecular dynamics (MD) simulations can be used to study the stability of the ligand-protein complex over time, providing a more dynamic picture of the interaction.

Quantum Chemical Topology and Non-Covalent Interaction Analysis (e.g., Hirshfeld Surface Analysis)

Hirshfeld surface analysis is a modern computational method used to visualize and quantify intermolecular interactions within a crystal structure. The Hirshfeld surface is mapped with properties like dnorm, which highlights regions of close intermolecular contact. Red spots on the dnorm surface indicate significant interactions, such as strong hydrogen bonds.

Reactivity and Chemical Transformations of Methyl 2,3 Dihydroxy 4 Bromobenzoate

Functional Group Reactivity of Methyl 2,3-dihydroxy-4-bromobenzoate

The reactivity of this compound is characterized by the specific reactions associated with its phenolic hydroxyl groups, its ester moiety, and the bromine atom bonded to the aromatic ring.

The two adjacent phenolic hydroxyl groups (a catechol moiety) are primary sites for reactions such as alkylation, acylation, and the introduction of protecting groups. These reactions are fundamental for modifying the compound's properties or for preparing it for subsequent transformations.

Alkylation: The hydroxyl groups can be converted to ethers through alkylation. This typically involves deprotonation with a base (like sodium hydride or potassium carbonate) to form a more nucleophilic phenoxide, which then reacts with an alkyl halide. Depending on the stoichiometry of the reagents, either mono- or di-alkylation can be achieved. Due to the slightly different acidic environments of the two hydroxyl groups, selective mono-alkylation may be possible under carefully controlled conditions.

Acylation: Esterification of the phenolic groups can be accomplished through acylation using acyl halides or anhydrides, often in the presence of a base catalyst like pyridine (B92270) or triethylamine. This reaction converts the hydroxyl groups into esters, which can serve as protecting groups or introduce new functionalities. Similar to alkylation, both mono- and di-acylation are possible.

Protection: For multi-step syntheses, it is often necessary to protect the reactive hydroxyl groups to prevent them from interfering with reactions at other sites. A common strategy for protecting catechol moieties is the formation of a cyclic acetal (B89532) or ketal, such as an acetonide, by reacting the compound with acetone (B3395972) in the presence of an acid catalyst. This protecting group is stable under many reaction conditions but can be readily removed by acid hydrolysis.

Table 1: Examples of Reactions at the Phenolic Hydroxyl Groups

| Reaction Type | Reagent(s) | Product Type | Notes |

|---|---|---|---|

| Alkylation | Methyl iodide (CH₃I), K₂CO₃ | Methyl ether(s) | Can result in mono- or di-methylation. |

| Acylation | Acetic anhydride (B1165640) ((CH₃CO)₂O), Pyridine | Acetate ester(s) | Forms mono- or di-acetate derivatives. |

| Protection | Acetone, Acid catalyst (e.g., TsOH) | Acetonide | Forms a five-membered ring protecting both hydroxyl groups simultaneously. |

The methyl ester group is susceptible to hydrolysis and transesterification, common reactions for carboxylic acid esters.

Hydrolysis: The ester can be hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions. Base-catalyzed hydrolysis, often called saponification, is typically irreversible as the resulting carboxylate anion is deprotonated under the basic conditions. chemspider.com This process usually involves heating the ester with an aqueous solution of a strong base like sodium hydroxide. chemspider.com Acid-catalyzed hydrolysis is a reversible process that reaches equilibrium.

Transesterification: This reaction involves the exchange of the methyl group of the ester with a different alkyl group from an alcohol. The reaction is typically catalyzed by an acid or a base and is driven to completion by using a large excess of the new alcohol.

For sterically unhindered esters like methyl benzoates, the primary mechanism for base-catalyzed hydrolysis is the bimolecular acyl-oxygen cleavage (BAc2). stackexchange.com However, in cases of extreme steric hindrance around the carbonyl carbon, a bimolecular alkyl-oxygen cleavage (BAl2) mechanism, where the nucleophile attacks the methyl group, can occur. stackexchange.com Given the structure of this compound, the BAc2 pathway is expected to be dominant.

The bromine atom serves as a versatile handle for forming new carbon-carbon and carbon-heteroatom bonds, primarily through palladium-catalyzed cross-coupling reactions.

Palladium-Catalyzed Cross-Coupling Reactions: Aryl bromides are excellent substrates for a wide array of cross-coupling reactions. nobelprize.org These reactions have become powerful tools in organic synthesis. researchgate.net The general mechanism involves the oxidative addition of the aryl bromide to a Palladium(0) catalyst, followed by transmetalation with an organometallic reagent and subsequent reductive elimination to yield the product and regenerate the catalyst. libretexts.org

Suzuki Coupling: Reaction with an organoboron reagent (e.g., a boronic acid or ester) to form a new C-C bond. This reaction is known for its mild conditions and tolerance of various functional groups. nobelprize.org

Heck Coupling: Reaction with an alkene to form a substituted alkene.

Sonogashira Coupling: Reaction with a terminal alkyne to create an aryl-alkyne bond. researchgate.net

Buchwald-Hartwig Amination: Reaction with an amine to form a new C-N bond.

Table 2: Common Palladium-Catalyzed Cross-Coupling Reactions for Aryl Bromides

| Reaction Name | Coupling Partner | Bond Formed | Catalyst/Base Example |

|---|---|---|---|

| Suzuki | R-B(OH)₂ | C(aryl)-C | Pd(PPh₃)₄, Na₂CO₃ |

| Heck | Alkene | C(aryl)-C(alkene) | Pd(OAc)₂, PPh₃, Et₃N |

| Sonogashira | Alkyne | C(aryl)-C(alkyne) | PdCl₂(PPh₃)₂, CuI, Et₃N |

| Buchwald-Hartwig | R₂NH | C(aryl)-N | Pd₂(dba)₃, BINAP, NaOt-Bu |

Nucleophilic Aromatic Substitution (SNAr): This type of reaction involves the displacement of the bromide by a strong nucleophile. However, SNAr reactions typically require the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group to stabilize the negatively charged intermediate (Meisenheimer complex). wikipedia.orglibretexts.orglibretexts.org In this compound, the hydroxyl groups are electron-donating, which deactivates the ring toward nucleophilic attack. Therefore, SNAr reactions are generally unfavorable for this substrate under standard conditions. libretexts.org

Investigation of Oxidation Pathways and Dimerization Reactions of Related Hydroxybenzoates

Hydroxybenzoates, particularly those with multiple hydroxyl groups, can undergo oxidation to form reactive intermediates like quinones. These intermediates can then participate in further reactions, including dimerization. For instance, flavoprotein monooxygenases like p-hydroxybenzoate hydroxylase can catalyze the hydroxylation of p-hydroxybenzoate to 3,4-dihydroxybenzoate. ebi.ac.uknih.gov This enzymatic process involves the oxidation of a reduced flavin adenine (B156593) dinucleotide (FAD) with oxygen to form a hydroperoxide, which then oxygenates the aromatic substrate. nih.gov

While specific studies on the oxidation of this compound are not prevalent, the catechol moiety suggests a high susceptibility to oxidation. Chemical or enzymatic oxidation would likely convert the dihydroxy-aromatic ring into a reactive ortho-quinone. This highly electrophilic species can then undergo various reactions, including nucleophilic attack by another molecule of the starting hydroxybenzoate. Such a pathway could lead to the formation of C-C or C-O coupled dimers. The formation of dimers is a known process for many phenolic compounds upon oxidation. wikipedia.org For example, p-mercaptobenzoate, a substrate analog for p-hydroxybenzoate hydroxylase, is converted into a disulfide dimer upon enzymatic reaction. nih.gov

Influence of Acid-Base Properties on the Chemical Behavior and Reaction Selectivity

The chemical behavior of this compound is significantly influenced by its acid-base properties, primarily related to the phenolic hydroxyl groups.

The hydroxyl groups are weakly acidic and can be deprotonated by bases. The pKa values of these groups are crucial in determining the species present at a given pH. At neutral pH, the molecule is predominantly in its protonated form. As the pH increases, one or both hydroxyl groups will be deprotonated to form phenoxide anions.

This deprotonation has several important consequences for reactivity:

Enhanced Nucleophilicity: The resulting phenoxide anions are much stronger nucleophiles than the neutral hydroxyl groups, greatly facilitating O-alkylation and O-acylation reactions as described in section 5.1.1.

Increased Ring Activation: Phenoxide anions are extremely powerful electron-donating groups. Their formation increases the electron density of the aromatic ring, making it more susceptible to electrophilic aromatic substitution (if other positions were available and unhindered) and even more resistant to nucleophilic aromatic substitution at the bromine-bearing carbon.

Oxidation Potential: The deprotonated form of a phenol (B47542) is more easily oxidized than the neutral form. Therefore, the oxidation potential of this compound is expected to be lower in basic media, making it more prone to oxidation and subsequent dimerization reactions. The rate of certain enzymatic hydroxylation reactions on related hydroxybenzoates has been shown to increase with pH, consistent with the deprotonation of the phenolic group being a key step in the reaction mechanism. nih.govnih.gov

Table 3: Predominant Species of this compound at Different pH Ranges

| pH Range | Predominant Species | Key Reactivity Features |

|---|---|---|

| Strongly Acidic (pH < pKa1) | Neutral molecule | Moderate reactivity at hydroxyl groups. |

| Weakly Acidic/Neutral (pKa1 < pH < pKa2) | Mono-anion (phenoxide) | Increased nucleophilicity at one -O⁻ group. |

| Basic (pH > pKa2) | Di-anion (diphenoxide) | High nucleophilicity at both -O⁻ groups; highly susceptible to oxidation. |

This pH-dependent behavior allows for the selective control of certain reactions. For example, by carefully choosing the base and reaction conditions, it may be possible to selectively functionalize one hydroxyl group over the other or to favor oxidation pathways over other transformations.

Derivatization and Analog Development of Methyl 2,3 Dihydroxy 4 Bromobenzoate

Rational Design and Synthesis of Novel Derivatives of Methyl 2,3-dihydroxy-4-bromobenzoate

The rational design of novel derivatives of this compound is deeply rooted in understanding the interplay between the compound's structural features and its biological function. The catechol moiety, for instance, is a well-known structural motif in many biologically active molecules and can be a key pharmacophore for interaction with enzyme active sites or receptors. nih.govnih.govoup.compharmacy180.comderangedphysiology.com The design of new analogs often involves the strategic modification of the hydroxyl groups, the bromine atom, and the methyl ester to modulate properties such as lipophilicity, electronic distribution, and steric bulk. These modifications can lead to improved binding affinity, enhanced selectivity for a particular biological target, and optimized metabolic stability. researchgate.netresearchgate.netnih.gov182.160.97slideshare.net

The synthesis of these rationally designed derivatives employs a range of established and modern organic synthesis techniques. Modifications to the catechol hydroxyls can be achieved through reactions like etherification and esterification. The bromine atom serves as a convenient handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki and Heck reactions, allowing for the introduction of a wide variety of substituents at this position. wikipedia.orgorganic-chemistry.orglibretexts.orgmychemblog.com Furthermore, the methyl ester can be readily transformed into other functional groups like amides, carboxylic acids, or alcohols, further expanding the chemical diversity of the synthesized analogs.

The following table provides a conceptual overview of potential derivatives based on the rational design principles discussed, outlining the type of modification, the potential synthetic route, and the intended impact on the molecule's properties.

| Derivative Type | Modification Strategy | Potential Synthetic Route | Anticipated Property Enhancement |

| Ether Analogs | Alkylation of one or both hydroxyl groups | Williamson ether synthesis with alkyl halides | Increased lipophilicity, altered hydrogen bonding capacity |

| Ester Analogs | Acylation of one or both hydroxyl groups | Reaction with acyl chlorides or anhydrides | Modified polarity, potential for prodrug design |

| Biaryl Derivatives | Replacement of the bromine atom with an aryl group | Suzuki cross-coupling with arylboronic acids | Increased molecular complexity, exploration of new binding pockets |

| Alkenyl Derivatives | Replacement of the bromine atom with an alkenyl group | Heck reaction with alkenes | Introduction of conformational rigidity, potential for new interactions |

| Amide Derivatives | Conversion of the methyl ester to an amide | Amidation with primary or secondary amines | Enhanced hydrogen bonding potential, improved metabolic stability |

| Alcohol Derivatives | Reduction of the methyl ester to a primary alcohol | Reduction with a suitable reducing agent | Increased polarity, introduction of a new hydrogen bond donor |

Strategies for Modifying the Benzoate (B1203000) Ester Moiety for Enhanced Properties

The benzoate ester moiety in this compound is a prime target for modification to fine-tune the compound's physicochemical and pharmacological properties. Several strategies can be employed to alter this functional group, each offering a distinct set of advantages.

One of the most common modifications is the hydrolysis of the methyl ester to the corresponding carboxylic acid. This transformation significantly increases the polarity of the molecule and introduces a site for ionic interactions, which can be crucial for binding to certain biological targets. The hydrolysis can be achieved under either acidic or basic conditions.

Another important strategy is amidation , which involves the conversion of the methyl ester into a variety of primary, secondary, or tertiary amides. nih.govjmb.or.krnih.govmdpi.comresearchgate.net Amides are generally more resistant to hydrolysis by esterases, which can lead to improved metabolic stability and a longer duration of action in a biological system. The synthesis of amides from esters can be accomplished by direct reaction with amines, often catalyzed by Lewis acids or enzymes. nih.govnih.govmdpi.com

Furthermore, the ester can be reduced to a primary alcohol. This modification removes the carbonyl group and introduces a flexible hydroxymethyl substituent, which can alter the molecule's conformational preferences and its ability to participate in hydrogen bonding.

The following table details these key modification strategies for the benzoate ester moiety.

| Modification | Reagents and Conditions | Product Functional Group | Potential Impact on Properties |

| Hydrolysis | Aqueous acid (e.g., HCl, H₂SO₄) or base (e.g., NaOH, KOH), heat | Carboxylic acid | Increased polarity, potential for ionic interactions, altered solubility |

| Amidation | Primary or secondary amine, Lewis acid catalyst (e.g., Zr(Ot-Bu)₄) or enzyme (e.g., lipase) | Amide | Enhanced metabolic stability, altered hydrogen bonding capacity, modified polarity |

| Reduction | Reducing agent (e.g., LiAlH₄, NaBH₄/MeOH) | Primary alcohol | Increased polarity, introduction of a new hydrogen bond donor, altered conformation |

Approaches for Altering the Dihydroxy Substituents on the Aromatic Ring

A primary approach is O-alkylation to form mono- or di-ethers. organic-chemistry.orgmdpi.comorganic-chemistry.orgrsc.orgyoutube.com This is typically achieved through the Williamson ether synthesis, where the phenoxide(s) react with an alkyl halide. Alkylation increases the lipophilicity of the molecule and can modulate its interaction with hydrophobic pockets in a target protein. Selective mono-alkylation of one of the hydroxyl groups can be achieved by using appropriate protecting group strategies or by exploiting the differential reactivity of the two hydroxyls.

Another common modification is O-acylation to produce mono- or di-esters. google.com This is readily accomplished by reacting the phenol (B47542) with an acyl chloride or anhydride (B1165640) in the presence of a base. Esterification can serve as a prodrug strategy, where the ester is cleaved in vivo to release the active dihydroxy compound.

Furthermore, the aromatic ring itself can be functionalized through electrophilic aromatic substitution reactions, although the existing substituents will direct the position of new groups. More advanced techniques like palladium-catalyzed cross-coupling reactions can also be employed to introduce new carbon-carbon or carbon-heteroatom bonds at positions ortho or para to the hydroxyl groups, provided a suitable leaving group is present.

The table below summarizes key approaches for modifying the dihydroxy substituents.

| Modification Approach | Typical Reagents and Conditions | Resulting Functional Group(s) | Key Changes in Molecular Properties |

| O-Alkylation (Etherification) | Alkyl halide (e.g., CH₃I, C₂H₅Br), base (e.g., K₂CO₃, NaH) in a polar aprotic solvent | Ether(s) | Increased lipophilicity, loss of hydrogen bond donating ability |

| O-Acylation (Esterification) | Acyl chloride or anhydride (e.g., acetyl chloride, acetic anhydride), base (e.g., pyridine (B92270), triethylamine) | Ester(s) | Decreased polarity (relative to diol), potential for prodrug activation |

| Palladium-Catalyzed Cross-Coupling | Aryl/vinyl boronic acid (Suzuki) or alkene (Heck) with a Pd catalyst and base (requires prior conversion of OH to a triflate) | Biaryl, vinyl, or other C-C linked substituents | Increased molecular complexity and size, altered shape and electronic properties |

Structure Activity Relationship Sar and Mechanistic Studies for Methyl 2,3 Dihydroxy 4 Bromobenzoate and Its Analogs

Correlation of Structural Features with Specific Biological Activities

The antifungal properties of benzoic acid derivatives are significantly influenced by hydroxylation patterns. Studies have demonstrated that dihydroxybenzoic acids, such as 2,3-dihydroxybenzoic acid and 2,4-dihydroxybenzoic acid, possess notable antifungal effects. For instance, 2,3-dihydroxybenzoic acid has been identified as an effective antifungal agent isolated from Flacourtia inermis fruit. Similarly, benzoic acid and its hydroxylated derivatives like ρ-hydroxybenzoic acid and protocatechuic acid exhibit concentration-dependent fungistatic activity against plant pathogens such as Alternaria solani.

The structure-activity relationship of these compounds indicates that the position of the hydroxyl groups is crucial. For example, in chalcones, the presence of an ortho-hydroxyl group is considered more favorable for antifungal activity against Candida albicans than meta- or para-substitutions, potentially due to its involvement in intermolecular hydrogen bonding that facilitates interactions with target sites. Furthermore, the introduction of halogens, such as bromine, into aromatic structures can enhance antifungal potency. In studies on aromatic acylhydrazones, compounds with a 2-hydroxy-3,5-dibromophenyl group exhibited excellent antifungal activity and high selectivity against fungi like Cryptococcus neoformans. This suggests that a combination of dihydroxy and bromo- substitution, as seen in the core of Methyl 2,3-dihydroxy-4-bromobenzoate, is a promising motif for antifungal agents.

The following table summarizes the minimum inhibitory concentration (MIC) values for selected benzoic acid derivatives against various fungal pathogens.

| Compound | Fungal Strain | MIC (µg/mL) | Reference |

| Benzoic Acid | Alternaria solani | - (Inhibition %) | |

| ρ-Hydroxybenzoic Acid | Alternaria solani | - (Inhibition %) | |

| Protocatechuic Acid | Alternaria solani | - (Inhibition %) | |

| Hydrazide-hydrazone of 2,4-dihydroxybenzoic acid | Candida spp. | 0.48 - >1000 | |

| Aromatic acylhydrazone (3,4-dibromophenyl A ring, 2-hydroxy-3,5-dibromophenyl B ring) | Cryptococcus neoformans | 0.06 |

Note: Data is presented as found in the source material. Direct MIC values for all compounds were not always available.

Halogenated and dihydroxylated aromatic compounds are recognized as potent inhibitors of various enzymes, with tyrosinase being a prominent example. The inhibitory mechanism often involves chelation of metal ions within the enzyme's active site. For instance, halogenated aromatic thiosemicarbazones have shown potent, reversible, and competitive inhibition of mushroom tyrosinase, with IC₅₀ values in the sub-micromolar range. SAR analysis of these compounds revealed that para-substituted derivatives generally exhibit the highest affinity for the enzyme.

The positioning of hydroxyl groups on a benzoic acid scaffold also plays a critical role in enzyme inhibition. A study on the inhibition of α-amylase by various benzoic acid derivatives found that a hydroxyl group at the 2-position strongly enhanced inhibitory activity, while a hydroxyl group at the 5-position had a negative effect. This enhancement is potentially due to the formation of an intramolecular hydrogen bond with the carboxyl group, influencing the molecule's conformation and interaction with the enzyme's active site. The presence of a halogen like bromine can further enhance binding affinity through hydrophobic interactions or the formation of halogen bonds. For example, SAR studies on a bromophenol-thiohydantoin inhibitor of c-di-AMP synthase showed that minor changes, such as substituting bromine with chlorine, led to dramatic shifts in potency, highlighting the specific role of the halogen.

Below is a table illustrating the enzyme inhibitory activity of related compounds.

| Compound Class | Enzyme Target | Key SAR Findings | Reference |

| Halogenated Aromatic Thiosemicarbazones | Tyrosinase | para-substitution enhances affinity. Sulfur atom interacts with copper ions. | |

| Hydroxylated Benzoic Acids | α-Amylase | Hydroxyl group at C2-position enhances activity; hydroxyl at C5-position decreases activity. | |

| Bromophenol-thiohydantoin | c-di-AMP synthase | Aromatic bromo substitution is critical for potency. |

Xanthones, which share a dihydroxylated aromatic ring system, are known for their significant antioxidant and anti-inflammatory properties. The structure-activity relationships of these compounds have been extensively studied. The position and number of hydroxyl and prenyl groups on the xanthone (B1684191) scaffold substantially influence their biological activity. For example, the presence of a hydroxyl group ortho to the carbonyl function is often a significant contributor to cytotoxicity against cancer cells.

The anti-inflammatory effects of many xanthones are linked to their ability to modulate key inflammatory pathways. Some xanthones can downregulate the mRNA expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). Their antioxidant activity is often mediated through the modulation of the Nrf2 (nuclear factor erythroid-derived 2-like 2) pathway, a critical regulator of cellular response to oxidative stress. The dihydroxy substitution pattern is crucial for these activities, as it allows for the scavenging of free radicals. The introduction of a halogen could further modulate these properties by altering the electronic distribution and lipophilicity of the molecule.

| Compound Class | Biological Activity | Key SAR Findings | Reference |

| Xanthones | Anti-inflammatory | Downregulation of iNOS and COX-2 expression. | |

| Xanthones | Antioxidant | Modulation of the Nrf2 pathway. | |

| Hydroxylated and Prenylated Xanthones | Antitumor | Hydroxyl group ortho to the carbonyl function enhances cytotoxicity. | |

| Furanoxanthones | Cytotoxic, Anti-inflammatory | Potent inhibition of NO production and cytotoxicity against cancer cell lines. |

Elucidation of Molecular Mechanisms Underlying Observed Biological Effects

The biological effects of dihydroxylated and halogenated aromatics stem from specific molecular interactions with cellular targets. For enzyme inhibitors, the mechanism often involves direct binding to the active site. In the case of tyrosinase inhibition by halogenated thiosemicarbazones, molecular docking studies suggest that the mechanism is based on the interaction between a sulfur atom of the inhibitor and the copper ions in the enzyme's active site.

For hydroxylated benzoates that target enzymes like p-hydroxybenzoate hydroxylase (PHBH), the mechanism can be more complex. Mutations in the active site of PHBH, for instance, can facilitate the deprotonation of a hydroxyl group on the substrate, which is a necessary step to initiate the hydroxylation reaction. This highlights the importance of the electronic environment created by both the enzyme's amino acid residues and the substrate's functional groups.

In the context of antifungal activity, one proposed mechanism for related compounds like coruscanone A is that the core structural moiety acts as a Michael acceptor, reacting with a target molecule to form an irreversible covalent adduct. For broader anti-inflammatory and antioxidant effects observed in related xanthones, the mechanism involves the modulation of signaling pathways like Nrf2, which protects cells from oxidative stress and inflammation.

Pharmacophore Modeling and Ligand Design Principles Applied to Brominated and Dihydroxylated Aromatic Scaffolds

Pharmacophore modeling is a powerful tool in drug discovery used to identify the essential three-dimensional arrangement of functional groups required for biological activity. For brominated and dihydroxylated aromatic scaffolds, key pharmacophoric features often include hydrogen bond donors and acceptors (from the hydroxyl groups), hydrophobic regions, and aromatic rings.

The inclusion of a bromine atom introduces an important element for ligand design: the halogen bond. A halogen bond is a non-covalent interaction where a covalently bound halogen acts as an electrophilic species, interacting with a Lewis base (e.g., a carbonyl oxygen or a nitrogen atom in a protein). This interaction is directional and can be comparable in strength to a hydrogen bond, making it a valuable tool for enhancing binding affinity and selectivity. Rational drug design can intentionally utilize halogen bonding to optimize lead compounds. For example, in designing inhibitors for the BRD4 bromodomain, the addition of a 3-bromobenzyl group improved activity seven-fold, with modeling suggesting the bromine atom forms a favorable hydrophobic interaction with an isoleucine residue.

Computational methods like molecular docking and molecular dynamics simulations are used to refine these models and predict how ligands will interact with their targets. These studies reveal that halogenated compounds can form favorable interactions within protein binding pockets or even with biological membranes, influencing their pharmacological profiles. The design of new inhibitors based on these scaffolds would therefore consider the optimal placement of hydroxyl groups to engage in hydrogen bonding and the strategic positioning of a bromine atom to form halogen bonds or key hydrophobic contacts.

Analytical Methodologies for the Quantitative and Qualitative Assessment of Methyl 2,3 Dihydroxy 4 Bromobenzoate

Advanced Chromatographic Separation Techniques

Specific methods for the advanced chromatographic separation of Methyl 2,3-dihydroxy-4-bromobenzoate are not detailed in the available scientific literature. The subsections below are based on general principles for similar compounds, but lack specific validated parameters for the target analyte.

No specific HPLC methods validated for the purity and quantification of this compound were found. For related hydroxybenzoic acid derivatives, reversed-phase HPLC is a common approach, typically utilizing a C18 column with a mobile phase consisting of a mixture of an aqueous acid (like phosphoric or formic acid) and an organic solvent (such as acetonitrile (B52724) or methanol) in a gradient or isocratic elution. Detection is commonly performed using a UV detector at a wavelength determined by the compound's chromophore. However, without experimental data, specific parameters such as column dimensions, flow rate, injection volume, and exact mobile phase composition for this compound cannot be provided.

There are no published LC-MS methods specifically for the identification and trace analysis of this compound. LC-MS is a powerful technique for the analysis of such compounds due to its high sensitivity and selectivity. A method would likely involve coupling a reversed-phase HPLC separation, similar to the one described above, with a mass spectrometer. Ionization would likely be achieved using electrospray ionization (ESI) in either positive or negative mode. The mass spectrometer would be used to identify the molecular ion of this compound and its fragmentation patterns for structural confirmation and trace-level quantification.

Direct analysis of this compound by Gas Chromatography (GC) is challenging due to its polarity and low volatility, stemming from the hydroxyl and carboxylic acid functional groups. Analysis by GC would necessitate a derivatization step to convert the polar functional groups into more volatile and thermally stable derivatives. No specific GC methods for derivatized this compound were found in the literature.

Strategies for Sample Preparation and Derivatization for Enhanced Chromatographic Resolution and Detection

Specific strategies for sample preparation and derivatization of this compound have not been reported. For GC analysis, a common derivatization technique for compounds with hydroxyl and carboxyl groups is silylation. Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) could be used to replace the active hydrogens on the hydroxyl groups with trimethylsilyl (B98337) (TMS) groups, thereby increasing volatility. Another potential derivatization method is alkylation, for instance, methylation of the hydroxyl groups. The choice of derivatization reagent and reaction conditions would require experimental optimization.

Spectrophotometric and Other Spectroscopic Methods for Quantification and Purity Assessment

There are no specific spectrophotometric methods for the quantification and purity assessment of this compound reported in the literature. UV-Vis spectrophotometry could potentially be used for quantification, provided the compound has a unique absorbance maximum and a linear relationship between absorbance and concentration (Beer's Law) can be established in a suitable solvent. However, this method may lack the specificity of chromatographic techniques, especially for purity assessment in the presence of structurally similar impurities. Spectroscopic techniques like Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy would be crucial for the structural elucidation and qualitative assessment of the compound, but quantitative applications would require specific method development and validation.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Methyl 2,3-dihydroxy-4-bromobenzoate, and how can regioselectivity be controlled during synthesis?

- Methodology :

- Esterification : Start with 2,3-dihydroxy-4-bromobenzoic acid. Use methanol under acidic catalysis (e.g., H₂SO₄) to form the methyl ester.

- Protection of hydroxyl groups : Employ protecting groups like acetyl or tert-butyldimethylsilyl (TBDMS) to prevent unwanted side reactions during bromination or functionalization.

- Bromination : If synthesizing from a non-brominated precursor, use electrophilic bromination with Br₂/FeBr₃, ensuring steric and electronic control via directing groups.

- Triazine coupling : For complex derivatives, adapt methods from triazine-based coupling (e.g., as in , where trichlorotriazine reacts with phenolic groups under controlled conditions) .

- Key considerations : Monitor reaction progress via TLC or HPLC. Use NMR (¹H/¹³C) to confirm regiochemistry and purity.

Q. What safety protocols are critical when handling this compound, particularly given its reactive substituents?

- Handling :

- Personal protective equipment (PPE) : Wear nitrile gloves, lab coat, and safety goggles. Use a fume hood to avoid inhalation.

- First aid :

- Eye exposure : Flush with water for 10–15 minutes and consult an ophthalmologist .

- Skin contact : Wash with soap and water for 15 minutes; remove contaminated clothing .

- Storage : Keep in a cool, dry place away from oxidizers. Use amber glass vials to prevent photodegradation.

Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound and its intermediates?

- Analytical workflow :

- NMR spectroscopy : ¹H NMR to identify hydroxyl protons (δ 5–6 ppm) and aromatic splitting patterns. ¹³C NMR confirms ester carbonyl (δ 165–170 ppm) and bromine-induced deshielding .

- IR spectroscopy : Detect ester C=O (~1720 cm⁻¹) and hydroxyl O–H (~3200 cm⁻¹) stretches.

- X-ray crystallography : Resolve crystal structure ambiguities (e.g., confirming dihydroxy substitution) using single-crystal methods, as demonstrated for analogous brominated esters .

- HPLC-MS : Use reverse-phase C18 columns with UV detection (254 nm) and ESI-MS for purity assessment and molecular ion verification .

Advanced Research Questions

Q. How can researchers resolve contradictions in NMR data when analyzing derivatives of this compound?

- Strategies :

- Variable temperature NMR : Resolve overlapping peaks caused by dynamic processes (e.g., hydrogen bonding between hydroxyl groups).

- 2D NMR (COSY, HSQC) : Assign coupling networks and differentiate between ortho/meta/para substituents.

- Comparative analysis : Cross-reference with structurally similar compounds, such as 4-bromo-2,6-dimethylbenzoic acid derivatives ( ), to validate shifts .

- Case study : In , X-ray data resolved ambiguities in a bromophenyl benzoate derivative, highlighting the value of crystallography for structural validation .

Q. What strategies optimize regioselective reactions (e.g., alkylation or acylation) given the compound’s multiple hydroxyl groups?

- Methodology :

- Protecting group selection : Use TBDMS for temporary protection of one hydroxyl group, enabling selective modification of the other.

- pH-controlled reactions : Perform reactions in basic media (e.g., NaHCO₃) to deprotonate phenolic -OH, enhancing nucleophilicity for alkylation.

- Catalytic approaches : Employ transition-metal catalysts (e.g., Pd for cross-couplings) to direct reactions to specific positions.

Q. How can purity and stability be validated under varying synthetic conditions (e.g., high temperature or acidic media)?

- Validation workflow :

- Accelerated stability studies : Expose the compound to stress conditions (40–60°C, pH 1–13) and monitor degradation via HPLC.

- Impurity profiling : Use reference standards (e.g., ) to identify and quantify byproducts like de-esterified or debrominated species .

- Mass spectrometry : Track molecular weight changes indicative of hydrolysis or oxidation.

- Case study : In , impurities in a benzaldehyde derivative were characterized using chromatographic methods, applicable to related esters .

Data Contradiction Analysis

Q. How should researchers address discrepancies between computational predictions and experimental data (e.g., reaction yields or spectral shifts)?

- Approach :

- Re-evaluate computational models : Adjust DFT parameters (e.g., solvent effects) to better match experimental conditions.

- Experimental replication : Repeat reactions with controlled variables (e.g., temperature, catalyst loading).

- Collaborative validation : Cross-check data with independent labs using standardized protocols (e.g., NMR referencing to TMS).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.